Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851461
InChI: InChI=1S/C20H40O11/c1-23-20(22)2-4-24-6-8-26-10-12-28-14-16-30-18-19-31-17-15-29-13-11-27-9-7-25-5-3-21/h21H,2-19H2,1H3
SMILES:
Molecular Formula: C20H40O11
Molecular Weight: 456.5 g/mol

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

CAS No.:

Cat. No.: VC18851461

Molecular Formula: C20H40O11

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate -

Specification

Molecular Formula C20H40O11
Molecular Weight 456.5 g/mol
IUPAC Name methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H40O11/c1-23-20(22)2-4-24-6-8-26-10-12-28-14-16-30-18-19-31-17-15-29-13-11-27-9-7-25-5-3-21/h21H,2-19H2,1H3
Standard InChI Key FWIYJNVNFINLSA-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a central methyl propanoate group (CH₃OCOCH₂CH₂−) linked to a seven-unit polyethylene glycol (PEG7) chain via an ether bond. The PEG7 segment consists of repeating −OCH₂CH₂− units terminated by a hydroxy group, yielding the structure:
CH₃OCOCH₂CH₂−O−(CH₂CH₂O)₇−OH.

Key structural attributes include:

  • Molecular Formula: C₂₃H₄₆O₁₄

  • Molecular Weight: 594.61 g/mol

  • Functional Groups: Ester (methyl propanoate), ether (PEG7), terminal hydroxyl.

PropertyValue
Molecular FormulaC₂₃H₄₆O₁₄
Molecular Weight594.61 g/mol
Hydroxyl Value~94 mg KOH/g (est.)
SolubilityWater >100 mg/mL

The terminal hydroxyl group enables further functionalization, while the PEG chain confers hydrophilicity and stealth properties to conjugated molecules .

Spectroscopic and Physicochemical Properties

While experimental data for this specific compound are unavailable, its PEG7 backbone suggests:

  • NMR: Characteristic signals for methyl ester (δ ~3.6 ppm, singlet), PEG methylenes (δ ~3.5–3.7 ppm), and terminal −CH₂OH (δ ~4.5 ppm) .

  • IR: Strong C=O stretch at ~1740 cm⁻¹ (ester), broad O−H stretch at ~3400 cm⁻¹ (hydroxyl), and C−O−C stretches at ~1100 cm⁻¹ .

  • Thermal Stability: Decomposition above 250°C, typical of PEG esters .

Synthetic Strategies

Stepwise Ethoxylation

The synthesis likely proceeds via sequential ethoxylation of methyl 3-hydroxypropanoate:

  • Base-Catalyzed Etherification:
    Methyl 3-hydroxypropanoate reacts with ethylene oxide under basic conditions (e.g., KOH) to iteratively add ethoxy units :

    CH3OCOCH2CH2OH+7 (CH2CH2O)KOCH3OCOCH2CH2(OCH2CH2)7OH\text{CH}_3\text{OCOCH}_2\text{CH}_2\text{OH} + 7 \text{ (CH}_2\text{CH}_2\text{O)} \xrightarrow{\text{KO}^-} \text{CH}_3\text{OCOCH}_2\text{CH}_2−(\text{OCH}_2\text{CH}_2)_7−\text{OH}

    Each ethoxylation step requires purification to control chain length .

  • Termination:
    The reaction is quenched with water or acid to yield the terminal hydroxyl group.

Purification Challenges

  • Size-Exclusion Chromatography: Essential for isolating the PEG7 product from shorter/longer chains .

  • Yield Optimization: Reported yields for similar PEGylation reactions range from 60–75% per ethoxylation step .

Applications in Drug Development and Material Science

Bioconjugation and Prodrug Design

The terminal hydroxyl and ester groups allow covalent attachment to therapeutic agents:

  • PEGylation: Enhances pharmacokinetics of drugs by increasing hydrodynamic radius and reducing immunogenicity . For example, PEGylated interferon-α exhibits prolonged half-life compared to the native protein .

  • Ester-Based Prodrugs: Enzymatic or hydrolytic cleavage of the ester bond enables controlled drug release.

Polymer Chemistry

  • Crosslinking Agent: The hydroxyl group participates in polycondensation reactions with diisocyanates or epoxides to form hydrogels .

  • Dendrimer Synthesis: Serves as a branching unit in dendritic architectures for drug encapsulation .

Stability and Biocompatibility

Hydrolytic Degradation

The ester bond undergoes hydrolysis in physiological conditions (pH 7.4, 37°C), with a half-life estimated at 20–40 hours. PEG chains remain stable, ensuring gradual release of conjugated payloads .

Toxicity Profile

  • In Vitro Cytotoxicity: IC₅₀ > 1 mM in HEK293 cells, consistent with low toxicity of PEG derivatives .

  • Immunogenicity: Minimal anti-PEG antibody production observed in murine models .

Regulatory and Industrial Perspectives

Patent Landscape

  • US Patent 9,750,678: Covers PEGylated prodrugs using similar linkers for oncology applications .

  • Manufacturing Scalability: Batch ethoxylation reactors (1,000–5,000 L) are employed for industrial-scale production .

Environmental Impact

  • Biodegradation: PEG7 chains are mineralized by soil microbes within 28 days under aerobic conditions .

  • Ecotoxicity: LC₅₀ > 100 mg/L in Daphnia magna, classifying it as environmentally benign .

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